molecular formula C14H16BrNO3 B2694749 2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 101937-42-2

2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B2694749
CAS No.: 101937-42-2
M. Wt: 326.19
InChI Key: DHUJMLNQJBLMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid (IUPAC name) is a cyclohexane-based carboxylic acid derivative featuring a 4-bromophenyl carbamoyl substituent. Its molecular formula is C₁₄H₁₆BrNO₃, with a molecular weight of 326.19 g/mol . Key physicochemical properties include a hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and an XLogP value of 2.9, indicating moderate lipophilicity. This compound is utilized in pharmaceutical research, particularly in ligand design and structure-activity relationship (SAR) studies, due to its balanced polarity and steric profile .

Properties

IUPAC Name

2-[(4-bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h5-8,11-12H,1-4H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUJMLNQJBLMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101937-42-2
Record name 4'-BROMOHEXAHYDROPHTHALANILIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the reaction of 4-bromoaniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Amide Formation Reactions

The compound’s carbamoyl group likely forms via coupling reactions between the carboxylic acid moiety and 4-bromoaniline. Two primary methods are observed:

Method Reagents/Conditions Advantages
Acid Chloride Coupling Carboxylic acid → acid chloride (e.g., PCl₅/DMF) → reaction with amineHigh reactivity, direct amide formation
Coupling Agents DCC/HOBt or EDC/NHS in DMFMild conditions, avoids acid chloride

The acid chloride route involves converting the carboxylic acid to a reactive intermediate, which reacts with 4-bromoaniline to form the amide. This method is widely used in peptide synthesis .

Bromination Reactions

While the compound contains a pre-existing bromine on the phenyl ring, α-bromination of the cyclohexane carboxylic acid could occur via the Hell-Volhard-Zelinskii reaction . This involves:

  • Acid bromide formation : Reaction with PBr₃ to generate the acid bromide.

  • Enolization : Acid bromide tautomerization to an enol intermediate.

  • Bromination : Electrophilic attack by Br₂ at the α-position.

Key mechanistic steps:

R-COOH+PBr3R-COBr+HBr\text{R-COOH} + \text{PBr}_3 \rightarrow \text{R-COBr} + \text{HBr} R-COBr\rightlefth\text{R-COBr} \rightlefth

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid have shown promise in targeting cancer cells. The bromophenyl group is known for enhancing biological activity, potentially through mechanisms that inhibit tumor growth and induce apoptosis in malignant cells .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its structural analogs have demonstrated the ability to modulate inflammatory pathways, suggesting similar potential for this compound .

3. Drug Development
As a chemical intermediate, this compound can be utilized in the synthesis of more complex pharmaceutical agents. Its functional groups allow for further modifications that can lead to the development of novel therapeutics targeting various diseases .

Material Science Applications

1. Polymer Chemistry
The unique structure of this compound allows it to serve as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable in creating advanced materials for industrial applications .

2. Coatings and Adhesives
Due to its chemical stability and functional groups, this compound can be used in formulating coatings and adhesives that require enhanced durability and resistance to environmental factors. Its properties may improve adhesion strength and longevity of materials used in construction and manufacturing .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the anticancer effects of compounds related to this compound. The research demonstrated significant cytotoxicity against various cancer cell lines, indicating potential as a lead compound for further drug development .

Case Study 2: Polymer Development

In another investigation, researchers explored the use of this compound in synthesizing high-performance polymers. The resulting materials exhibited improved thermal properties compared to traditional polymers, showcasing the compound's utility in material science applications .

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl and carboxylic acid groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 2-[(4-bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid vary primarily in substituent groups on the phenyl ring or cyclohexane backbone. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Functional Groups Implications
This compound 4-Bromophenyl 326.19 Br (halogen), carbamoyl, carboxylic acid Halogen bonding potential; moderate lipophilicity
2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid 4-Ethoxy (-OCH₂CH₃) ~291 (estimated) Ether, carbamoyl, carboxylic acid Increased polarity; improved aqueous solubility
2-((4-(N-Isopropylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid 4-Sulfamoyl (-SO₂NHCH(CH₃)₂) 368.45 Sulfonamide, carbamoyl, carboxylic acid Enhanced hydrogen bonding; acidic sulfonamide may improve PK properties
cis-4-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 2-(4-Bromophenyl)-2-oxoethyl Not reported Ketone, bromophenyl, carboxylic acid Ketone introduces conformational rigidity; potential metabolic oxidation
2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid 3-Bromo-9-oxofluorenyl 427.04 Polyaromatic, ketone, bromine Bulky aromatic system; possible π-π stacking but reduced solubility
2-{[4-(Diethylamino)phenyl]carbamoyl}cyclohexane-1-carboxylic acid 4-Diethylamino (-N(CH₂CH₃)₂) Not reported Tertiary amine, carbamoyl, carboxylic acid Basic amine improves solubility in acidic environments (e.g., stomach)
2-[(3-Acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid 3-Acetyl (-COCH₃) 289.33 Ketone, carbamoyl, carboxylic acid Acetyl group may increase metabolic lability
2-{Methyl[(4-methylphenyl)methyl]carbamoyl}cyclohexane-1-carboxylic acid Methyl-(4-methylbenzyl) 289.37 (C₁₇H₂₃NO₃) Alkyl, aromatic, carbamoyl, carboxylic acid Increased lipophilicity; potential for enhanced membrane permeability

Key Findings

Halogen vs. Polar Groups: The bromine substituent in the parent compound enables halogen bonding, which is absent in analogs like the ethoxy () or diethylamino () derivatives. This makes the parent compound more suitable for targeting halogen-binding pockets in enzymes or receptors . The sulfamoyl group () introduces acidity (pKa ~1–2), enhancing solubility in basic media, whereas the diethylamino group () is protonatable, improving solubility in acidic conditions .

The fluorenyl analog () has a bulky polyaromatic system, likely reducing solubility but enhancing stacking interactions in hydrophobic environments .

Metabolic Stability :

  • Compounds with acetyl () or ketone groups () are prone to oxidation or hydrolysis, whereas the bromophenyl and methylbenzyl analogs () exhibit higher metabolic stability due to inert substituents .

Lipophilicity and Permeability :

  • The methylbenzyl analog () has the highest XLogP (estimated >3.5), favoring blood-brain barrier penetration, while the sulfamoyl derivative () is more hydrophilic, making it suitable for aqueous formulations .

Biological Activity

2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid (CAS No. 101937-42-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings.

  • Molecular Formula : C14H16BrNO3
  • Molecular Weight : 326.19 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a cyclohexane ring with a carboxylic acid and a bromophenyl carbamoyl group, which contributes to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoaniline with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the acid chloride, ensuring high yield and purity of the final product .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromophenyl group facilitates π-π interactions with aromatic residues in proteins, while the carbamoyl and carboxylic acid groups can form hydrogen bonds with amino acid side chains. These interactions can modulate protein activity and influence biochemical pathways related to cell signaling, apoptosis, and metabolic processes .

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For example, compounds with similar structures have been shown to inhibit kinase activity, leading to cell cycle arrest and apoptosis in cancer cell lines such as MCF-7. The IC50 values for these compounds suggest potent biological effects, making them candidates for further development as anticancer agents .

Research Findings

A review of literature reveals several key findings regarding the biological activity of this compound:

  • Enzyme Inhibition : The compound has demonstrated potential as an enzyme inhibitor in various biochemical assays, suggesting applications in drug development targeting specific pathways involved in disease mechanisms .
  • Cytotoxic Effects : In vitro studies have reported cytotoxic effects against multiple cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment .
  • Molecular Docking Studies : Computational studies involving molecular docking have illustrated how this compound binds to target proteins, providing insights into its mechanism of action at the molecular level .

Comparative Analysis

A comparative analysis with similar compounds highlights unique aspects of this compound:

CompoundMolecular FormulaKey Biological Activity
This compoundC14H16BrNO3Anticancer activity; enzyme inhibition
2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acidC14H16ClNO3Similar enzyme inhibition but less potent
2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acidC14H16FNO3Moderate anticancer effects

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Apoptosis Induction : A study demonstrated that treatment with derivatives led to increased apoptosis in cancer cells through activation of caspase pathways, highlighting their potential as pro-apoptotic agents .
  • Kinase Inhibition Assays : Kinase panel assays have shown that certain derivatives selectively inhibit specific kinases involved in cancer progression, suggesting a targeted approach for therapy development .

Q & A

Q. What are the key physicochemical properties of 2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid, and how are they experimentally determined?

Answer: The compound exhibits critical physicochemical properties essential for solubility, stability, and bioactivity:

PropertyValueExperimental Method
Melting Point175–177°CDifferential Scanning Calorimetry (DSC)
LogP2.566Reversed-phase HPLC
Boiling Point474°C at 760 mmHgThermogravimetric Analysis (TGA)
Density1.629 g/cm³Pycnometry

These properties are foundational for predicting pharmacokinetic behavior and designing formulation strategies.

Q. How is the IUPAC nomenclature of this compound derived, and what structural features does it emphasize?

Answer: The IUPAC name follows priority rules for substituents and functional groups:

  • Core structure : Cyclohexane-1-carboxylic acid (carboxylic acid at position 1).
  • Substituents : A carbamoyl group at position 2, linked to a 4-bromophenyl moiety.
  • Priority order : Carboxylic acid > carbamoyl > bromophenyl .

This nomenclature highlights the spatial arrangement critical for molecular interactions and synthetic route planning.

Q. What synthetic routes are commonly used to prepare this compound, and what reagents are involved?

Answer: A representative synthesis involves:

Coupling Reaction : Reacting cyclohexane-1-carboxylic acid derivatives with 4-bromophenyl isocyanate using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts in DCM/DMF .

Purification : Column chromatography or recrystallization to isolate the product.

Key reagents:

  • Activating agents : EDCI for carboxylate activation.
  • Solvents : Dichloromethane (DCM) and dimethylformamide (DMF) for optimal solubility .

Advanced Research Questions

Q. How can molecular docking studies (e.g., AutoDock Vina) predict binding interactions with biological targets?

Answer: AutoDock Vina employs a scoring function combining empirical and knowledge-based terms to predict binding affinities. Key steps include:

Grid Map Generation : Automated calculation of interaction grids around the target protein’s active site .

Conformational Sampling : Multithreaded optimization to explore ligand poses, prioritizing low-energy conformations .

Cluster Analysis : Grouping results by root-mean-square deviation (RMSD) to identify dominant binding modes .

Example Application : Docking this compound into a bromodomain-containing protein reveals hydrogen bonding with conserved asparagine residues and hydrophobic interactions with the bromophenyl group.

Q. What analytical strategies are recommended to assess stability and degradation under varying pH and temperature conditions?

Answer: A tiered approach is advised:

Forced Degradation Studies :

  • Acidic/alkaline conditions : Use HCl/NaOH (0.1–1 M) at 40–60°C for 24–72 hours.
  • Oxidative stress : Hydrogen peroxide (3–30%) at room temperature .

Analytical Tools :

  • HPLC-MS : To identify degradation products (e.g., hydrolysis of the carbamoyl group).
  • Thermogravimetric Analysis (TGA) : Monitor thermal decomposition patterns .

Data from such studies inform storage conditions and formulation stability.

Q. How do structural modifications to the cyclohexane ring or bromophenyl group affect bioactivity, and what SAR studies support this?

Answer: Key structure-activity relationship (SAR) insights include:

  • Cyclohexane rigidity : Introducing methyl groups at positions 3 and 5 enhances conformational restraint, improving target selectivity .
  • Bromophenyl substitution : Replacing bromine with electron-withdrawing groups (e.g., nitro) increases binding affinity to kinase targets .

Example : Analogues with fluorinated phenyl groups show enhanced blood-brain barrier penetration in neuropharmacological assays .

Q. What chromatographic methods are optimal for purity analysis and resolving closely related impurities?

Answer:

  • HPLC Conditions :
    • Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).
    • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
    • Detection : UV at 254 nm .
  • Impurity Profiling :
    • Hydrazide byproducts : Detectable via LC-MS at m/z 320–350 .

Q. How can nuclear magnetic resonance (NMR) spectroscopy elucidate stereochemical and conformational properties?

Answer:

  • 1H NMR :
    • Cyclohexane protons : Axial/equatorial splitting (δ 1.2–2.5 ppm) reveals chair conformations.
    • Bromophenyl protons : Deshielded aromatic signals (δ 7.3–7.6 ppm) confirm substitution patterns .
  • 13C NMR :
    • Carboxylic acid carbon at δ ~175 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.